molecular formula C18H18O2 B052656 p-Cumylphenyl acrylate CAS No. 125301-43-1

p-Cumylphenyl acrylate

Cat. No. B052656
M. Wt: 266.3 g/mol
InChI Key: LXSJHLYEDBJAGK-UHFFFAOYSA-N
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Description

P-Cumylphenyl acrylate is a chemical compound that is a derivative of acrylic acid . It is used in the manufacturing process of various optical materials such as prism sheets for liquid crystal displays (LCD), adhesives, optical fibers, lenses, and more .


Synthesis Analysis

P-Cumylphenyl acrylate is synthesized by the reaction of acryloyl chloride with their corresponding phenols . The obtained acrylates are then purified to remove residual phenol, acrylic acid, and catalyst by column chromatography . A functionally modified methacrylate copolymer of poly (p-cumylphenyl methacrylate-co-Ethyl methacrylate) (CPMA-co-EMA) has been synthesized with various feed composition ratios via free radical polymerization technique .


Molecular Structure Analysis

The molecular formula of p-Cumylphenyl acrylate is C18H18O2 . The average mass is 266.334 Da and the monoisotopic mass is 266.130676 Da .


Chemical Reactions Analysis

The synthesized copolymer has been characterized using FT-IR, 1H and 13C NMR spectroscopy . The thermal stability has been studied using thermo gravimetric and differential thermal analysis (TGA/DTA) .


Physical And Chemical Properties Analysis

Acrylates are important class of polymers that are rubbery, soft, and tough. They are well-known for their good impact toughness and resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They also have the capacity to endure a temperature of 170–180°C when they are in oil, exposed to dry heat or non-surfactant suspending agents that have anti-static binding abilities and film-forming .

properties

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSJHLYEDBJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068957
Record name p-Cumylphenyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Cumylphenyl acrylate

CAS RN

54449-74-0
Record name 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54449-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Cumylphenyl acrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-methyl-1-phenylethyl)phenyl acrylate
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